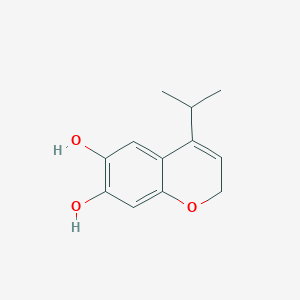

4-Isopropyl-2H-chromene-6,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopropyl-2H-chromene-6,7-diol is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products, pharmaceutical agents, and biologically relevant molecules . The presence of hydroxyl groups at positions 6 and 7, along with an isopropyl group at position 4, makes this compound particularly interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2H-chromene-6,7-diol typically involves cyclization reactions to form the benzopyran ring, followed by functionalization at specific positions . One common method includes the use of cyclization reactions involving aldehydes and phenols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or microwave irradiation to enhance reaction efficiency . Solvent-free synthesis and environmentally friendly methods are also explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Isopropyl-2H-chromene-6,7-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2H-chromene-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 6 and 7 play a crucial role in its biological activity by forming hydrogen bonds with target proteins . The isopropyl group at position 4 enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

2H-chromene-6,7-diol: Lacks the isopropyl group at position 4, resulting in different biological activities.

4-Methyl-2H-chromene-6,7-diol: Has a methyl group instead of an isopropyl group, leading to variations in its chemical properties.

4-Ethyl-2H-chromene-6,7-diol: Contains an ethyl group, which affects its solubility and reactivity.

Uniqueness

4-Isopropyl-2H-chromene-6,7-diol is unique due to the presence of the isopropyl group, which significantly influences its chemical and biological properties. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .

Biological Activity

4-Isopropyl-2H-chromene-6,7-diol is a member of the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 4-propan-2-yl-2H-chromene-6,7-diol

- Canonical SMILES : CC(C)C1=CCOC2=CC(=C(C=C12)O)O

The presence of the isopropyl group significantly influences its chemical and biological properties, enhancing its solubility and reactivity compared to other chromenes without this substituent.

The biological activity of this compound is primarily attributed to its hydroxyl groups at positions 6 and 7. These groups facilitate hydrogen bonding with various biological targets, influencing pathways involved in oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown:

- Minimum Inhibitory Concentration (MIC) : As low as 12.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In studies involving various cancer cell lines, it has been observed that:

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis through mechanisms such as tubulin inhibition, leading to cell cycle arrest and subsequent cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several chromene derivatives, including this compound. The results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics.

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Isopropyl group at position 4 | Antimicrobial, Anticancer |

| 2H-chromene-6,7-diol | Lacks isopropyl group | Lower activity |

| 4-Methyl-2H-chromene-6,7-diol | Methyl group instead of isopropyl | Varies in activity |

The structural differences among these compounds significantly affect their biological activities. The isopropyl group enhances solubility and reactivity, making this compound particularly promising for therapeutic applications.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-propan-2-yl-2H-chromene-6,7-diol |

InChI |

InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3 |

InChI Key |

BUXMSQMNGNEYPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCOC2=CC(=C(C=C12)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.